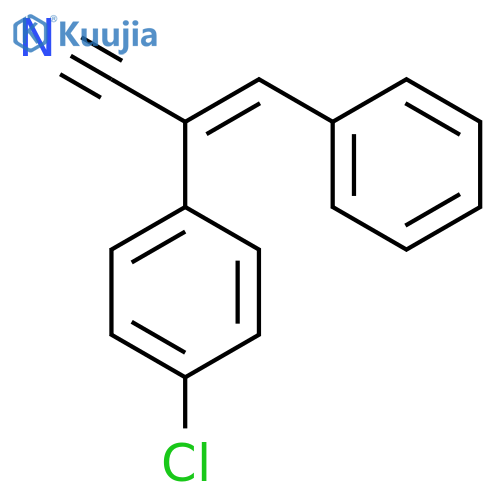

Cas no 16610-81-4 ((E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile)

(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile 化学的及び物理的性質

名前と識別子

-

- (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile

- 2-(4-Chlorophenyl)-3-phenylacrylonitrile

- (E)-alpha-(4-Chlorophenyl)cinnamonitrile

- (Z)-2-(4-chlorophenyl)-3-phenylprop-2-enenitrile

- 2-(4-chloro-phenyl)-3-phenyl-acrylonitrile

- 2-(4-Chlor-phenyl)-3-phenyl-acrylonitril

- A-(P-CHLOROPHENYL)CINNAMONITRILE

- Nsc89107

- TIMTEC-BB SBB008094

- E-α-(4-Chlorophenyl)ciamonitrile

- e-α-(4-chlorophenyl)cinnamonitrile

- (e)-à-(4-chlorophenyl)cinnamonitrile

- ALPHA-(P-CHLOROPHENYL)CINNAMONITRILE

- ALPHA-(4-CHLOROPHENYL)CINNAMONITRILE

- ALPHA-(P-CHLOROPHENYL)CINNAMOMNITRILE

- Z57308398

- (2E)-2-(4-chlorophenyl)-3-phenylprop-2-enenitrile

- starbld0018069

- MFCD00082873

- AKOS022180337

- (E)-2-(4-chlorophenyl)-3-phenylprop-2-enenitrile

- Benzeneacetonitrile, 4-chloro-alpha-(phenylmethylene)-, (E)- (9CI)

- AS-71467

- 16610-81-4

-

- MDL: MFCD00082873

- インチ: 1S/C15H10ClN/c16-15-8-6-13(7-9-15)14(11-17)10-12-4-2-1-3-5-12/h1-10H/b14-10-

- InChIKey: JJGLLZWUWIKTAG-UVTDQMKNSA-N

- ほほえんだ: ClC1C=CC(=CC=1)/C(/C#N)=C\C1C=CC=CC=1

- BRN: 2331785

計算された属性

- せいみつぶんしりょう: 239.05000

- どういたいしつりょう: 239.050177

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 311

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 14.3

- トポロジー分子極性表面積: 23.8

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.211

- ゆうかいてん: 113-117 °C(lit.)

- ふってん: 369°Cat760mmHg

- フラッシュポイント: 150.7°C

- 屈折率: 1.645

- PSA: 23.79000

- LogP: 4.40418

- ようかいせい: 未確定

(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile セキュリティ情報

- 危険物輸送番号:UN3439

- WGKドイツ:3

- 危険カテゴリコード: 41-42/43

- セキュリティの説明: S22-S36/37

-

危険物標識:

- 危険レベル:6.1

- 包装等級:III

- 危険レベル:6.1

- 包装カテゴリ:III

- リスク用語:R22

- セキュリティ用語:6.1

- 包装グループ:III

(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25644-5g |

(E)-alpha-(4-Chlorophenyl)cinnamonitrile, 99% |

16610-81-4 | 99% | 5g |

¥1470.00 | 2023-03-16 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25644-25g |

(E)-alpha-(4-Chlorophenyl)cinnamonitrile, 99% |

16610-81-4 | 99% | 25g |

¥5153.00 | 2023-03-16 | |

| A2B Chem LLC | AA88583-5g |

(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile |

16610-81-4 | 98% | 5g |

$142.00 | 2024-04-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-MM899-1g |

(E)-alpha-(4-Chlorophenyl)cinnamonitrile |

16610-81-4 | 99% | 1g |

¥372.0 | 2022-07-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-MM899-1g |

(E)-alpha-(4-Chlorophenyl)cinnamonitrile |

16610-81-4 | 99% | 1g |

¥264.4 | 2023-09-01 | |

| A2B Chem LLC | AA88583-1g |

(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile |

16610-81-4 | 98% | 1g |

$52.00 | 2024-04-20 | |

| Alichem | A019110394-100g |

(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile |

16610-81-4 | 98% | 100g |

739.00 USD | 2021-06-17 | |

| Key Organics Ltd | AS-71467-1G |

(2E)-2-(4-chlorophenyl)-3-phenylprop-2-enenitrile |

16610-81-4 | >97% | 1g |

£126.00 | 2025-02-08 | |

| 1PlusChem | 1P001WYV-1g |

Benzeneacetonitrile, 4-chloro-α-(phenylmethylene)-, (E)- (9CI) |

16610-81-4 | 99% | 1g |

$58.00 | 2023-12-20 | |

| Crysdot LLC | CD12135366-100g |

(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile |

16610-81-4 | 98% | 100g |

$732 | 2024-07-24 |

(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile 関連文献

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

3. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrileに関する追加情報

(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile and Its Significance in Modern Chemical Research

CAS No. 16610-81-4 refers to a specialized organic compound known as (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile. This compound has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis due to its unique structural properties and potential applications. The presence of both chlorophenyl and phenyl groups in its molecular framework makes it a versatile intermediate for the development of various bioactive molecules.

The chemical structure of (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile consists of an acrylonitrile moiety linked to two aromatic rings. The chlorophenyl group at the 4-position introduces electrophilic characteristics, while the phenyl group at the 3-position contributes to steric and electronic modulation. This combination allows for diverse reactivity, making it a valuable building block in synthetic chemistry.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The acrylonitrile group is particularly noteworthy, as it can undergo various transformations such as nucleophilic addition, cyclization, and oxidation, leading to the formation of complex heterocyclic structures. These transformations are crucial for the synthesis of drug candidates targeting a wide range of diseases.

One of the most compelling aspects of (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile is its utility in medicinal chemistry. Researchers have leveraged its reactivity to develop novel analogs with enhanced biological activity. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases. Additionally, its ability to form stable complexes with biological targets has opened avenues for designing targeted therapies.

The synthesis of (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile typically involves multi-step organic reactions, starting from readily available precursors. The key steps often include Friedel-Crafts alkylation followed by cyanation reactions to introduce the nitrile group. Advances in catalytic methods have improved the efficiency and scalability of these synthetic routes, enabling researchers to produce this compound in larger quantities for further studies.

Recent studies have also highlighted the importance of stereochemistry in determining the biological activity of such compounds. The (E) configuration of this molecule suggests a specific spatial arrangement that may influence its interaction with biological targets. Computational studies have been instrumental in predicting these interactions, allowing for rational design of more effective derivatives.

The role of computational chemistry in understanding the properties of (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile cannot be overstated. Molecular modeling techniques have provided insights into how different substituents affect its electronic and steric properties. These insights are crucial for optimizing synthetic routes and predicting the behavior of analogs before experimental validation.

Moreover, green chemistry principles have been increasingly applied to the synthesis of this compound. Researchers are exploring solvent-free reactions, catalytic systems that minimize waste, and energy-efficient processes to make the production of (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile more sustainable. Such efforts align with global initiatives to promote environmentally friendly chemical practices.

The pharmaceutical industry has shown particular interest in developing small molecule inhibitors targeting protein-protein interactions (PPIs). Compounds like (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile offer a scaffold that can be modified to disrupt these interactions, which are often difficult to target with traditional drug molecules. Preclinical studies have demonstrated that certain derivatives exhibit potent inhibitory effects on PPIs associated with cancer and infectious diseases.

Another area where this compound has found utility is in materials science. Its ability to form polymers and copolymers with other monomers has led to the development of novel materials with unique properties. These materials have potential applications in coatings, adhesives, and even electronic devices due to their tunable mechanical and optical characteristics.

In conclusion, (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile (CAS No. 16610-81-4) is a multifaceted compound with significant implications in pharmaceutical research and materials science. Its unique structural features and reactivity make it a valuable tool for developing new drugs and advanced materials. As research continues to uncover its potential applications, it is likely that this compound will play an increasingly important role in addressing some of the most pressing challenges in modern science.

16610-81-4 ((E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile) 関連製品

- 104-54-1(Cinnamyl Alcohol)

- 1885-38-7(Cinnamonitrile pred. trans)

- 2393-18-2(4-Aminocinnamic Acid)

- 7400-08-0(4-Hydroxycinnamic acid)

- 2094628-98-3(1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 6,7-dihydro-7-methyl-3-[(methylamino)methyl]-)

- 10154-72-0(Propanoic acid, 3-(phenylsulfonyl)-, methyl ester)

- 2137056-90-5(tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate)

- 17082-62-1((2-oxocyclobutyl) acetate)

- 62124-85-0(1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol)

- 1216698-02-0(N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride)